molecular formula C10H14FNO B12083006 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine

Cat. No.: B12083006
M. Wt: 183.22 g/mol
InChI Key: RNFJTKKVLCMPIH-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO. It is a derivative of phenethylamine, featuring an ethoxy group and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine typically involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxy-4-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(2-ethoxy-4-fluorophenyl)ethanamine

InChI

InChI=1S/C10H14FNO/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-7H,3,12H2,1-2H3

InChI Key

RNFJTKKVLCMPIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(C)N

Origin of Product

United States

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